molecular formula C12H15ClF3NO B2776817 {1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride CAS No. 1955554-54-7

{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride

Cat. No.: B2776817
CAS No.: 1955554-54-7
M. Wt: 281.7
InChI Key: RIYIBOAAGYEBOS-UHFFFAOYSA-N
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Description

{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride is a chemical compound with the molecular formula C12H15ClF3NO and a molecular weight of 281.70 g/mol . This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.

Properties

IUPAC Name

[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-10-4-1-3-9(7-10)11(8-16)5-2-6-11;/h1,3-4,7H,2,5-6,8,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYIBOAAGYEBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC(=CC=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for research and industrial use.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride is unique due to its specific combination of the cyclobutyl ring and the trifluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Biological Activity

{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride, with the molecular formula C12H15ClF3NO and a molecular weight of 281.7 g/mol, is a compound of interest due to its unique chemical structure and potential biological activities. The trifluoromethoxy group enhances its pharmacological profile, making it a candidate for various therapeutic applications.

  • Molecular Formula : C12H15ClF3NO
  • Molecular Weight : 281.7 g/mol
  • CAS Number : 1955554-54-7
  • IUPAC Name : this compound

The compound's mechanism of action involves interactions with specific biological targets, potentially modulating receptor activity due to the presence of the trifluoromethoxy group. This modification can enhance binding affinity to receptors or enzymes, influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli62.5
Compound CPseudomonas aeruginosa100

The above table illustrates the minimum inhibitory concentrations (MIC) of various compounds against selected bacterial strains, indicating that modifications in structure can lead to varying degrees of antibacterial efficacy .

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of related compounds on cancer cell lines such as HeLa and A549. The results indicated promising activity, with IC50 values suggesting significant inhibition of cell growth at relatively low concentrations.

CompoundCell LineIC50 (µg/mL)
Compound DHeLa226
Compound EA549242.52

These findings suggest that the compound may also possess anticancer properties, warranting further investigation into its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives for their antimicrobial properties. The results showed that certain derivatives exhibited potent activity against S. aureus and E. coli, with MIC values significantly lower than those of standard antibiotics .
  • Anticancer Studies : Research involving methanolic extracts from plants has demonstrated that similar compounds can inhibit the proliferation of cancer cells effectively. For example, extracts showed notable activity against both HeLa and A549 cell lines, indicating potential therapeutic applications .

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